![molecular formula C9H13NO2 B2565093 3-Azabiciclo[4.3.1]decano-4,8-diona CAS No. 2413885-80-8](/img/structure/B2565093.png)
3-Azabiciclo[4.3.1]decano-4,8-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[4.3.1]decane-4,8-dione is a bicyclic compound with a unique structure that has garnered significant interest in various scientific fields. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. It is often studied for its potential biological activity and diverse applications in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
3-Azabicyclo[4.3.1]decane-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.3.1]decane-4,8-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing an amine and a ketone group can undergo cyclization in the presence of a strong acid or base to form the bicyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of 3-Azabicyclo[4.3.1]decane-4,8-dione may involve optimized synthetic routes that are cost-effective and scalable. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Industrial methods also focus on minimizing waste and maximizing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azabicyclo[4.3.1]decane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[4.3.1]decane-4,8-dione involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
3-Azabicyclo[3.2.1]octane-2,4-dione: Another bicyclic compound with a different ring size and substitution pattern.
2-Azabicyclo[2.2.1]heptane-3,5-dione: A smaller bicyclic compound with distinct chemical properties.
Uniqueness: 3-Azabicyclo[4.3.1]decane-4,8-dione is unique due to its larger ring size and specific functional groups, which confer unique reactivity and biological activity compared to other bicyclic compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
3-azabicyclo[4.3.1]decane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-2-6-1-7(3-8)5-10-9(12)4-6/h6-7H,1-5H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIWEDWSKSIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
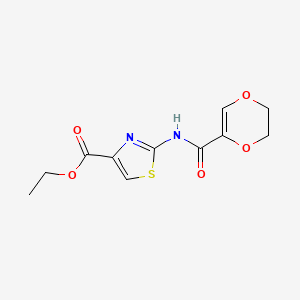
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2565011.png)
![6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2565013.png)
![N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide](/img/structure/B2565015.png)


![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
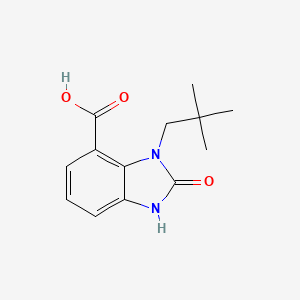
![methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2565027.png)
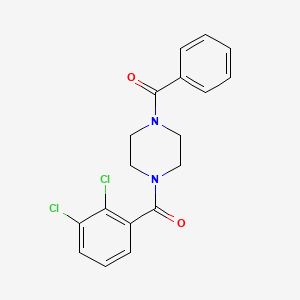
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)
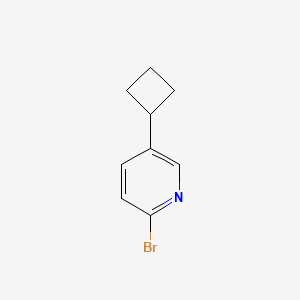
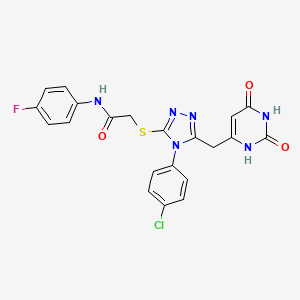
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
